3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid
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Overview
Description
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring fused with a benzene ring, an amino group at the 3-position, a fluorine atom at the 7-position, and a carboxylic acid group at the 2-position. This compound is part of the broader class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as aromatic anilides
Mode of Action
It is known that aromatic anilides, the class of compounds to which it belongs, generally interact with their targets through non-covalent interactions such as hydrogen bonding and pi-stacking .
Biochemical Pathways
Thiophene derivatives, a group that includes this compound, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular properties, such as its molecular weight of 21121 and its topological polar surface area of 916 , suggest that it may have good bioavailability.
Result of Action
It has been observed that the addition of certain ions to a similar compound resulted in changes in fluorescence emission intensity , suggesting that this compound may also exhibit fluorescence properties that could be used to track its interactions within cells.
Action Environment
It is known that the efficacy and stability of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C, yielding the desired product in high yields (58-96%) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and high yield. This method is favored for its rapid reaction kinetics and the ability to avoid metal-catalyzed processes, making it more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of kinase inhibitors and other bioactive molecules.
Industry: The compound is used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzo[b]thiophene-2-carboxylic acid
- 7-Fluorobenzo[b]thiophene-2-carboxylic acid
- 3-Amino-2-substituted benzo[b]thiophenes
Uniqueness
3-Amino-7-fluorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both an amino group and a fluorine atom on the benzothiophene scaffold. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-7-fluoro-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETLINNQLKWVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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